![molecular formula C10H14N2O B1372606 1-Methyl-1-[(4-methylphenyl)methyl]urea CAS No. 1042782-27-3](/img/structure/B1372606.png)
1-Methyl-1-[(4-methylphenyl)methyl]urea
Overview
Description
1-Methyl-1-[(4-methylphenyl)methyl]urea, also known as MMU, is a chemical compound that has been studied for a variety of applications. MMU is a derivative of urea and is composed of a methyl group attached to a methylphenyl ring. It has been studied for its potential to be used in various scientific research applications, its mechanism of action, and its biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis
“1-Methyl-1-[(4-methylphenyl)methyl]urea” is used in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3,4-dihydropyrimidin-2-ones .
Antibacterial Activity
Schiff bases derived from “1-Methyl-1-[(4-methylphenyl)methyl]urea” and their metal complexes have shown antibacterial activity. These Schiff bases are characterized by elemental analysis, mass spectra, 1H- NMR spectra, 13C NMR spectra and FT IR spectra .
Crystallography
This compound is used in crystallography studies. The crystal structure of “1-Methyl-1-[(4-methylphenyl)methyl]urea” has been studied and characterized .
Spectroscopy
“1-Methyl-1-[(4-methylphenyl)methyl]urea” is used in spectroscopic studies. Its IR Spectrum and Mass spectrum (electron ionization) have been studied .
Material Science
This compound is used in material science research. It has been used in studies involving the use of an Oxford Cryosystems open-flow nitrogen cryostat .
Coordination Chemistry
“1-Methyl-1-[(4-methylphenyl)methyl]urea” is used in coordination chemistry. It forms complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II) and Cu(II) .
properties
IUPAC Name |
1-methyl-1-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)7-12(2)10(11)13/h3-6H,7H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZOHNLFXJLNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[(4-methylphenyl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




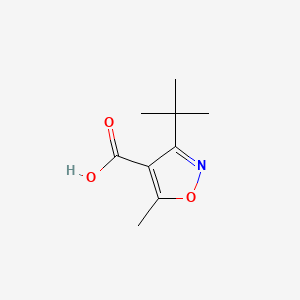
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
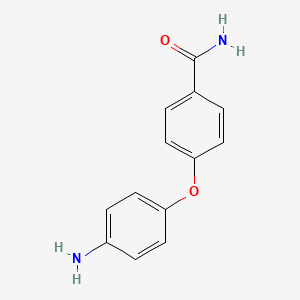
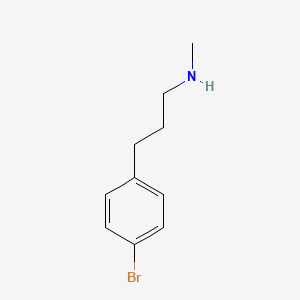

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
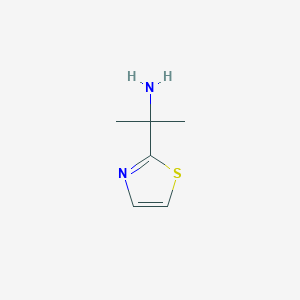
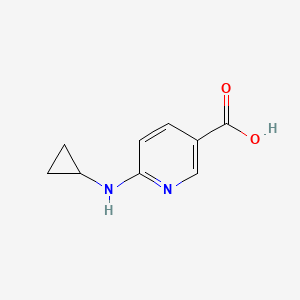
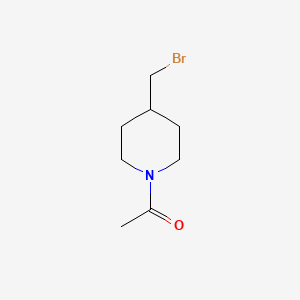



![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)